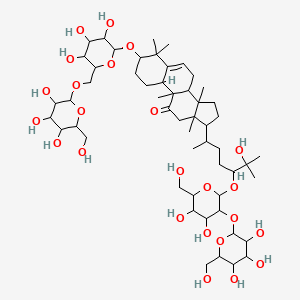

11-Oxomogroside IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H90O24 |

|---|---|

Molecular Weight |

1123.3 g/mol |

IUPAC Name |

17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3 |

InChI Key |

YWAKRLANXLYUMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11-Oxomogroside IV: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IV is a cucurbitane triterpenoid (B12794562) glycoside isolated from the unripe fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound has garnered interest within the scientific community for its potential anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its cytotoxic effects on cancer cells. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development.

Chemical Identity and Structure

This compound is a complex glycoside belonging to the mogroside family. Its core structure is a tetracyclic triterpenoid aglycone, mogrol, which is characteristic of cucurbitane-type compounds. The structure is further elaborated by the presence of multiple sugar moieties attached to the aglycone.

Chemical Identifiers:

| Identifier | Value |

| Molecular Formula | C₅₄H₉₀O₂₄ |

| Molecular Weight | 1123.28 g/mol |

| CAS Number | 2096516-32-2 |

| SMILES | C[C@]12CC--INVALID-LINK--CO)O)O)O">C@HC[C@H]1[C@H]4CC=C5--INVALID-LINK--(CC--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@@HC5(C)C)[C@H]4C(=O)C2 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity studies.

| Property | Value/Information |

| Physical State | Powder |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol. |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| pKa | Not reported |

Biological Activity: Anti-tumor Effects

The most significant reported biological activity of this compound is its anti-tumor effect. Specifically, it has demonstrated cytotoxicity against the human hepatocellular carcinoma cell line SMMC-772.

| Cell Line | Activity | Value | Reference |

| SMMC-772 | IC₅₀ | 288 µg/mL | [1] |

The mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated. Further research is required to identify the specific signaling pathways involved in its anti-tumor activity.

Experimental Protocols

A detailed experimental protocol for the evaluation of the cytotoxic activity of this compound against SMMC-772 cells is provided below, based on standard methodologies.

4.1. Cell Culture and Maintenance

-

Cell Line: Human hepatocellular carcinoma SMMC-772 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

4.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for Cytotoxicity Assay:

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: SMMC-772 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Potential Signaling Pathways for Further Investigation

While the specific signaling pathways affected by this compound are unknown, based on the activities of other cucurbitane triterpenoids, the following pathways are potential areas for future research into its anti-tumor mechanism.

References

An In-depth Technical Guide to the Isolation of 11-Oxomogroside IV from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside, from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This document details the necessary experimental protocols, presents quantitative data for related compounds to serve as a benchmark, and includes visualizations of the isolation workflow and a hypothesized signaling pathway based on the activities of structurally similar mogrosides.

Introduction

Siraitia grosvenorii is a perennial vine of the Cucurbitaceae family, cultivated for its intensely sweet fruit. The sweetness is primarily attributed to a group of triterpenoid glycosides known as mogrosides. Among these, this compound is a minor constituent of interest for its potential pharmacological activities. The isolation and purification of this specific compound are crucial for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This guide synthesizes information from various studies to provide a robust framework for its isolation.

Experimental Protocols

The isolation of this compound from S. grosvenorii is a multi-step process involving initial extraction followed by several stages of chromatographic purification. The following protocols are based on established methods for the separation of mogrosides.

Extraction of Crude Mogrosides

The initial step involves the extraction of a broad spectrum of mogrosides from the dried fruit of S. grosvenorii.

Materials:

-

Dried and powdered fruit of Siraitia grosvenorii

-

Solvent: 70% aqueous ethanol (B145695) or deionized water

-

Large-scale extraction vessel

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Macerate the powdered S. grosvenorii fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours. Alternatively, for a more environmentally friendly approach, hot water extraction can be performed at 60-80°C for 2-3 hours.

-

Filter the mixture to separate the solvent extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure a high yield of mogrosides.

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude mogroside extract.

Purification by Macroporous Resin Column Chromatography

The crude extract is then subjected to column chromatography to separate the mogrosides from sugars, pigments, and other polar impurities.

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., Amberlite XAD series, D101 resin)

-

Chromatography column

-

Elution solvents: Deionized water and a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)

-

Fraction collector

Protocol:

-

Dissolve the crude mogroside extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Collect fractions at each ethanol concentration.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing mogrosides.

-

Pool the mogroside-rich fractions and concentrate them using a rotary evaporator.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final step in obtaining high-purity this compound involves preparative HPLC.

Materials:

-

Enriched mogroside extract from the previous step

-

Preparative HPLC system with a C18 column

-

Mobile phase: A gradient of acetonitrile (B52724) and water

-

Fraction collector

-

Lyophilizer

Protocol:

-

Dissolve the enriched mogroside extract in the initial mobile phase.

-

Inject the sample onto the preparative C18 HPLC column.

-

Elute with a pre-optimized gradient of acetonitrile in water. The specific gradient will depend on the column dimensions and the exact composition of the mogroside mixture.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions of this compound.

-

Remove the solvent under reduced pressure and lyophilize to obtain the purified compound as a white powder.

Quantitative Data

Specific yield and purity data for the isolation of this compound are not extensively reported in the literature. However, the following table provides data for the more abundant Mogroside V, which can serve as a general reference for the efficiency of the purification process.

| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1] |

| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |

| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water gradient | [1] |

Additionally, a study by Qi et al. reported the composition of a mogroside extract after purification on a D101 macroporous resin column, which contained Mogroside IV (4.54%) and 11-oxo-mogroside V (10.6%)[2].

Structural Elucidation Data

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the triterpenoid backbone and multiple glucose units. The presence of a ketone at C-11 would influence the chemical shifts of adjacent protons compared to non-oxidized mogrosides. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including a characteristic signal for the C-11 ketone carbonyl group (typically in the range of δ 200-220 ppm). Signals for the anomeric carbons of the glucose units would also be present. |

| HRESIMS | High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its molecular formula. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Siraitia grosvenorii.

Hypothesized Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound have not been fully elucidated, the anti-inflammatory effects of other mogrosides, such as Mogroside V, are known to involve the NF-κB signaling cascade. The following diagram presents a hypothesized pathway for this compound, based on the activity of related compounds.

Conclusion

The isolation of this compound from Siraitia grosvenorii is a feasible but intricate process that requires a combination of extraction and chromatographic techniques. While this guide provides a detailed framework based on the available scientific literature, optimization of each step is recommended to achieve the desired purity and yield. Further research is warranted to fully characterize the spectroscopic properties and elucidate the specific pharmacological mechanisms of this and other minor mogrosides, which may hold significant potential for therapeutic applications.

References

A Technical Guide to the Natural Source and Biosynthesis of 11-Oxomogroside IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and biochemical synthesis of 11-Oxomogroside IV, a cucurbane-type triterpenoid (B12794562) glycoside of interest for its potential biological activities. This document details its natural source, biosynthetic pathway, quantitative data, and the experimental protocols utilized for its study.

Natural Source

This compound is a naturally occurring compound isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or luo han guo.[1][2] This herbaceous perennial vine belongs to the gourd family, Cucurbitaceae, and is native to southern China.[3] The fruit of S. grosvenorii is renowned for its intense sweetness, which is primarily attributed to a group of triterpenoid glycosides called mogrosides.[3][4] this compound is one of the numerous mogrosides identified in monk fruit, alongside more abundant compounds like Mogroside V. While present, it is considered one of the minor mogrosides found in the fruit.

Biosynthesis of Mogrosides

The biosynthesis of mogrosides, including this compound, is a complex multi-step process that begins with the cyclization of 2,3-oxidosqualene. The pathway involves several key enzyme families: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs). The core triterpenoid skeleton is first synthesized and then undergoes a series of hydroxylations and glycosylations to produce the diverse range of mogrosides.

The general biosynthetic pathway leading to the formation of mogrosides is as follows:

Caption: Generalized biosynthetic pathway of mogrosides.

The formation of this compound is believed to occur via the oxidation of a precursor mogroside, likely Mogroside IV, at the C-11 position. This oxidation step is likely catalyzed by a cytochrome P450 monooxygenase.

Quantitative Data

Quantitative analysis of mogrosides in Siraitia grosvenorii has primarily focused on the major sweet components like Mogroside V. Data for this compound is less prevalent in the literature. The following table summarizes available quantitative data for various mogrosides in S. grosvenorii to provide context for the relative abundance of these compounds.

| Compound | Plant Material | Concentration | Reference |

| Mogroside V | Mesocarp Callus | 2.96 mg/g DW | |

| 11-oxo-mogroside V | Mesocarp Callus | 0.66 mg/g DW | |

| Siamenoside I | Mesocarp Callus | 0.26 mg/g DW | |

| Mogroside IIIe | Mesocarp Callus | 0.08 mg/g DW | |

| Mogroside V | Dried Fruit | 46% (g/g of extract) | |

| 11-oxo-mogroside V | Dried Fruit | 6.8% (g/g of extract) | |

| Mogroside IV | Dried Fruit | 3.2% (g/g of extract) |

DW: Dry Weight

Experimental Protocols

Extraction and Isolation of this compound

The general workflow for the extraction and isolation of this compound from the fruits of Siraitia grosvenorii involves several chromatographic steps.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies:

-

Extraction: Dried and powdered fruits of S. grosvenorii are typically subjected to extraction with a polar solvent like hot water or aqueous ethanol (B145695) to efficiently extract the glycosides.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Column Chromatography: The crude extract is loaded onto a macroporous adsorption resin column. A stepwise gradient of ethanol in water is commonly employed for elution, which separates the mogrosides based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC, typically with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) in water, to yield the pure compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Key Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments within the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Functional Characterization of Biosynthetic Genes

Identifying the specific genes responsible for the biosynthesis of mogrosides involves a combination of transcriptomics and functional expression studies.

General Protocol:

-

Transcriptome Analysis: RNA is extracted from S. grosvenorii fruit at different developmental stages to identify candidate genes that are highly expressed during mogroside accumulation.

-

Gene Cloning and Expression: Candidate genes for enzymes like CYP450s and UGTs are cloned into expression vectors.

-

Heterologous Expression: The expression vectors are transformed into a suitable host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

-

Enzyme Assays: The recombinant enzymes are incubated with potential substrates (e.g., precursor mogrosides) to determine their specific catalytic activity.

-

Product Identification: The reaction products are analyzed by HPLC and MS to confirm the function of the enzyme in the biosynthetic pathway.

References

Technical Guide: 11-Oxomogroside IV - A Compound of Interest for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 11-Oxomogroside IV, a natural triterpenoid (B12794562) glycoside with emerging potential in cancer research. This document outlines its chemical properties, experimental protocols for assessing its bioactivity, and a discussion of its putative signaling pathways.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| CAS Number | 2096516-32-2 | [1][2] |

| Molecular Weight | 1123.28 g/mol | [2] |

| Molecular Formula | C54H90O24 | [2] |

| Source | Fruits of Siraitia grosvenorii (Monk Fruit) | [1] |

| Reported Bioactivity | Anti-tumor; cytotoxic to SMMC-772 human hepatoma cells (IC50: 288 µg/mL) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound, based on established protocols for similar natural compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells, such as the SMMC-772 human hepatoma cell line.

Materials:

-

This compound

-

SMMC-772 cells (or other cancer cell lines of interest)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SMMC-772 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and then dilute it with culture medium to achieve a series of final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound (from a similar setup as the cytotoxicity assay)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

The following diagrams illustrate a proposed experimental workflow and a putative signaling pathway for the anti-tumor activity of this compound.

References

Pharmacological Profile of 11-Oxomogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 11-Oxomogroside IV is limited in publicly available scientific literature. This guide synthesizes existing experimental data on the closely related and structurally similar compound, 11-oxo-mogroside V, along with other relevant mogrosides, to provide a predictive pharmacological profile for this compound. The methodologies and potential mechanisms described herein are based on studies of these analogous compounds and should be considered as a foundation for future research on this compound.

Introduction

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides, the primary chemical constituents of monk fruit, are recognized for their intense sweetness and are used as natural, low-calorie sweeteners.[2][3] Beyond their sweetening properties, emerging research has highlighted the potential health benefits of mogrosides, including antioxidant, anti-inflammatory, and anti-tumor activities.[2][4] This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing upon the established activities of its structural analogs.

Potential Pharmacological Activities

Based on the pharmacological activities of structurally related mogrosides, this compound is predicted to exhibit the following properties:

-

Antioxidant Activity: Like other mogrosides, this compound is expected to possess antioxidant properties by scavenging reactive oxygen species (ROS).

-

Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially through the inhibition of signaling cascades like NF-κB and MAPK.

-

Anti-tumor and Chemopreventive Effects: There is a potential for anti-tumor activity, including the inhibition of tumor promotion.

-

Hepatoprotective Effects: Certain mogrosides have demonstrated protective effects against liver injury.

-

Effects on Glucose Metabolism: Mogrosides have been shown to influence glucose uptake, suggesting a potential role in metabolic regulation.

Quantitative Pharmacological Data (Based on Analogous Compounds)

The following tables summarize the quantitative data for closely related mogrosides, which can serve as a reference for predicting the potency of this compound.

Table 1: Antioxidant Activity of 11-oxo-mogroside V

| Reactive Oxygen Species (ROS) | EC50 (μg/mL) |

| Superoxide (B77818) (O₂⁻) | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 16.52 |

| Hydroxyl Radical (•OH) | 146.17 |

Table 2: Cytotoxicity of this compound A

| Cell Line | IC50 (μg/mL) |

| SMMC-7721 (Human Hepatocellular Carcinoma) | 288 |

Table 3: Inhibitory Effects of 11-oxo-mogroside V on Epstein-Barr Virus Early Antigen (EBV-EA) Induction

| Molar Ratio (Compound/TPA) | Inhibition (%) |

| 1000 | 91.2 |

| 500 | 50.9 |

| 100 | 21.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the study of related mogrosides.

Antioxidant Activity Assessment (Chemiluminescence Assay)

This protocol is adapted from methods used to evaluate the ROS scavenging activity of mogrosides.

-

Objective: To determine the in vitro antioxidant capacity of a test compound by measuring its ability to scavenge various reactive oxygen species.

-

Materials:

-

Test compound (e.g., this compound)

-

Luminol

-

Pyrogallol (B1678534) (for superoxide generation)

-

Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (B86663) (FeSO₄) and EDTA (for hydroxyl radical generation via Fenton reaction)

-

Tris-HCl buffer

-

Chemiluminescence analyzer

-

-

Methodology:

-

Superoxide (O₂⁻) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the test compound.

-

Initiate the reaction by adding pyrogallol to generate superoxide radicals.

-

Immediately measure the chemiluminescence intensity over time. The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.

-

Add varying concentrations of the test compound.

-

Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂.

-

-

Hydroxyl Radical (•OH) Scavenging:

-

Generate hydroxyl radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of the test compound to the system.

-

Measure the inhibition of chemiluminescence, which indicates •OH scavenging.

-

-

-

Data Analysis:

-

For each ROS, plot the percentage of inhibition against the sample concentration.

-

Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Objective: To determine the concentration at which a test compound inhibits the growth of a specific cell line by 50% (IC50).

-

Materials:

-

Target cancer cell line (e.g., SMMC-7721)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Methodology:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Signaling Pathways

While specific signaling pathway data for this compound is not available, research on Mogroside V provides a model for potential anti-inflammatory mechanisms.

Predicted Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may exert anti-inflammatory effects, based on the activity of Mogroside V.

Caption: Predicted anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow for In Vitro Cellular Effects

The following diagram outlines a general workflow for evaluating the cellular effects of this compound in vitro.

Caption: General workflow for in vitro evaluation of cellular effects.

Conclusion and Future Directions

While direct experimental data on the pharmacological profile of this compound is not yet widely available, the information from structurally similar mogrosides provides a strong foundation for predicting its biological activities. The potent antioxidant, anti-inflammatory, and anti-tumor effects observed for compounds like 11-oxo-mogroside V suggest that this compound is a promising candidate for further investigation.

Future research should focus on:

-

Isolating or synthesizing sufficient quantities of pure this compound for comprehensive pharmacological testing.

-

Conducting in vitro and in vivo studies to directly assess its antioxidant, anti-inflammatory, and cytotoxic activities.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Evaluating its pharmacokinetic and toxicological profiles to determine its potential as a therapeutic agent.

This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound, highlighting the promising avenues for future research in this area.

References

Preliminary Biological Activity Screening of 11-Oxomogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. This technical guide provides a summary of the preliminary biological activities of this compound, with a focus on its cytotoxic effects. Due to the limited publicly available data specifically for this compound, this report also includes data from the closely related and more extensively studied compound, 11-Oxomogroside V, to infer potential antioxidant and anti-inflammatory activities. This guide is intended to provide a foundational understanding for researchers and professionals in drug discovery and development.

Introduction

Mogrosides, the primary active constituents of Siraitia grosvenorii, have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] this compound is a specific mogroside that has been identified and isolated from this natural source.[2] Preliminary screenings have indicated its potential as a bioactive compound, particularly in the area of oncology. This document collates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to support further research and development.

Cytotoxic Activity of this compound A

Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound A, an isomer of this compound, against human hepatocellular carcinoma cells.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound A against the SMMC-772 human hepatoma cell line.

| Compound | Cell Line | Activity | IC₅₀ Value |

| This compound A | SMMC-772 | Cytotoxicity | 288 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a standard protocol for determining the cytotoxicity of a compound against an adherent cancer cell line, such as SMMC-772, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound A on the viability of SMMC-772 cells.

Materials:

-

SMMC-772 human hepatoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA solution

-

This compound A

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: SMMC-772 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested with trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 × 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound A is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound A. A control group receives medium with the same concentration of DMSO used for the highest compound concentration.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic activity of this compound A.

Potential Antioxidant and Anti-inflammatory Activities (Inferred from 11-Oxomogroside V)

While specific data for this compound is limited, extensive research on the structurally similar 11-Oxomogroside V suggests that this compound may also possess significant antioxidant and anti-inflammatory properties. The following data for 11-Oxomogroside V is presented as a reference for potential activities of this compound.

Quantitative Data: Antioxidant Activity of 11-Oxomogroside V

11-Oxomogroside V has been shown to be a potent scavenger of reactive oxygen species (ROS).[3][4][5]

| Activity | Metric | Value (µg/mL) |

| Superoxide (B77818) Anion (O₂⁻) Scavenging | EC₅₀ | 4.79 |

| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 16.52 |

| Hydroxyl Radical (·OH) Scavenging | EC₅₀ | 146.17 |

| ·OH-induced DNA Damage Inhibition | EC₅₀ | 3.09 |

Experimental Protocol: Chemiluminescence Assay for ROS Scavenging

This protocol describes a general method for determining the ROS scavenging activity of a compound using a chemiluminescence-based assay.

Objective: To quantify the scavenging effect of a test compound on superoxide anions, hydrogen peroxide, and hydroxyl radicals.

Materials:

-

Luminol

-

Pyrogallol (for O₂⁻ generation)

-

H₂O₂

-

FeSO₄-EDTA (for ·OH generation)

-

Tris-HCl buffer

-

Test compound (e.g., 11-Oxomogroside V)

-

Microplate luminometer

Procedure:

-

Superoxide Anion (O₂⁻) Scavenging:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, luminol, and varying concentrations of the test compound.

-

Initiate the reaction by adding pyrogallol.

-

Immediately measure the chemiluminescence intensity.

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, H₂O₂, and varying concentrations of the test compound.

-

Measure the chemiluminescence intensity.

-

-

Hydroxyl Radical (·OH) Scavenging:

-

Generate ·OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of the test compound to the system.

-

Measure the chemiluminescence intensity.

-

-

Data Analysis:

-

The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.

-

The EC₅₀ value (the concentration of the test compound that scavenges 50% of the ROS) is determined.

-

Signaling Pathway: Potential Anti-inflammatory Mechanism of Mogrosides

Caption: Simplified anti-inflammatory signaling pathway modulated by mogrosides.

Conclusion and Future Directions

The preliminary data on this compound A indicates a potential for anti-cancer activity, as evidenced by its cytotoxicity against the SMMC-772 human hepatoma cell line. While direct experimental evidence for other biological activities of this compound is currently lacking, the well-documented antioxidant and anti-inflammatory properties of the closely related 11-Oxomogroside V suggest that this compound may share a similar pharmacological profile.

Further research is warranted to:

-

Confirm and expand upon the cytotoxic and anti-tumor activities of this compound in a broader range of cancer cell lines and in vivo models.

-

Investigate the specific antioxidant and anti-inflammatory effects of this compound through dedicated in vitro and in vivo assays.

-

Elucidate the mechanisms of action underlying the observed biological activities.

-

Conduct structure-activity relationship studies to understand the role of the 11-oxo functional group in the bioactivity of mogrosides.

This technical guide serves as a starting point for researchers interested in the therapeutic potential of this compound. The provided protocols and data, including those from its close analog, offer a framework for designing future studies to fully characterize its pharmacological profile.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Guide to the Discovery and Characterization of Cucurbitane Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery, isolation, structural elucidation, and biological characterization of cucurbitane glycosides. These tetracyclic triterpenoid (B12794562) compounds, found predominantly in the plant family Cucurbitaceae, are renowned for a wide spectrum of biological activities, ranging from intense sweetness to potent cytotoxicity, making them a focal point of natural product research and drug discovery.

Discovery and Isolation of Cucurbitane Glycosides

Cucurbitane glycosides are secondary metabolites that are particularly abundant in plants of the Cucurbitaceae family, such as Siraitia grosvenorii (Luo Han Guo) and Momordica charantia (bitter melon).[1][2][3] The discovery process typically begins with the screening of plant extracts for specific biological activities, followed by a systematic process of isolation and purification to identify the active constituents.

The general workflow for isolating these compounds involves solvent extraction followed by various chromatographic techniques to separate the complex mixture of phytochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies on the Constituents of Momordica charantia L. I. Isolation and Characterization of Momordicosides A and B, Glycosides of a Pentahydroxy-cucurbitane Triterpene [jstage.jst.go.jp]

- 3. Cucurbitane-type triterpene glycosides from the fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: Hypothesized Mechanisms of Action for 11-Oxomogroside IV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Oxomogroside IV, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), represents a molecule of significant interest within the scientific community. While direct, in-depth research on the specific mechanisms of action for this compound is currently limited, its structural similarity to other well-studied mogrosides, such as 11-Oxomogroside V and Mogroside V, provides a foundation for formulating credible hypotheses regarding its biological activities. This technical guide synthesizes the available data for this compound and its analogues to propose potential signaling pathways and therapeutic targets. The primary hypothesized mechanisms revolve around anti-inflammatory, antioxidant, and anti-tumor activities, likely mediated through the modulation of key cellular signaling cascades including NF-κB, MAPK, and AKT pathways. This document aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing relevant experimental protocols, and visualizing the hypothesized signaling pathways to guide future investigations into the therapeutic potential of this compound.

Introduction

Mogrosides, the primary sweetening compounds in monk fruit, have garnered attention not only as natural sweeteners but also for their diverse pharmacological properties, including antioxidant, anti-inflammatory, hypoglycemic, and antitumor effects.[1] this compound, a specific mogroside derivative, is a subject of emerging research. This guide will explore the hypothesized mechanisms of action of this compound, drawing upon the established biological activities of its close structural relatives to provide a framework for future research and drug development.

Quantitative Data Summary

The available quantitative data for this compound and its closely related analogue, 11-Oxomogroside V, are summarized below. This data provides preliminary insights into the potential potency of this compound's biological effects.

| Compound | Biological Activity | Cell Line/Model | Quantitative Measurement | Reference |

| This compound A | Anti-tumor / Cytotoxicity | SMMC-772 (Human hepatoma cells) | IC₅₀: 288 µg/mL | [2] |

| This compound A | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji cells | IC₅₀: 346-400 mol ratio/32 pmol TPA | [3] |

| 11-Oxo-mogroside V | Inhibition of Mouse Skin Carcinogenesis (Papillomas per mouse at 20 weeks) | In vivo (DMBA/TPA model) | 4.7 ± 0.4 (vs. 9.2 ± 0.5 in control) | [4] |

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the activities of related mogrosides, the following mechanisms are hypothesized for this compound.

Anti-Inflammatory Activity: Modulation of NF-κB, MAPK, and AKT Signaling

A significant body of evidence on Mogroside V and 11-Oxomogroside V suggests potent anti-inflammatory properties, which are likely shared by this compound.[5] The proposed mechanism involves the inhibition of pro-inflammatory signaling cascades.

Hypothesized Pathway:

-

Inhibition of Upstream Kinases: this compound may suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase B (AKT1).

-

NF-κB Pathway Inhibition: By inhibiting the phosphorylation of IκB-α, this compound would prevent its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.

-

Downregulation of Pro-inflammatory Mediators: The net effect would be a decrease in the transcription and production of pro-inflammatory cytokines and enzymes.

References

understanding the triterpenoid glycosides in Siraitia grosvenorii

An In-depth Technical Guide to the Triterpenoid (B12794562) Glycosides of Siraitia grosvenorii

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine belonging to the Cucurbitaceae family, native to Southern China.[1] The fruit is renowned for its intense sweetness, which is primarily attributed to a group of triterpenoid glycosides known as mogrosides.[2] These compounds are non-caloric sweeteners that can be up to 425 times sweeter than sucrose, making them a subject of significant interest in the food, beverage, and pharmaceutical industries.[3][4] The principal sweetening component is Mogroside V.[2] Beyond their sweetness, mogrosides exhibit a range of pharmacological activities, including antioxidant, hypoglycemic, anti-inflammatory, and hepatoprotective effects. This guide provides a comprehensive technical overview of the chemistry, biosynthesis, analysis, and biological functions of the triterpenoid glycosides found in S. grosvenorii.

Chemical Structure and Classification

Mogrosides are classified as cucurbitane-type triterpenoid glycosides. Their basic structure consists of a tetracyclic triterpenoid aglycone called mogrol (B2503665), which is derived from the cucurbitane skeleton. The diversity of mogrosides arises from the number and linkage pattern of glucose units attached to the C3 and C24 hydroxyl groups of the mogrol backbone. The five primary mogrosides are numbered I to V. Mogroside V, the most abundant and sweetest, possesses the highest degree of glycosylation. The presence of four or more glucose units is generally associated with a sweet taste, whereas fewer than four results in a bitter taste.

Biosynthesis of Triterpenoid Glycosides

The biosynthesis of mogrosides is a complex metabolic process that occurs in the fruit of S. grosvenorii. It begins with the isoprenoid pathway and involves five key enzyme families: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs).

The pathway can be divided into two main stages:

-

Formation of the Aglycone (Mogrol): The process starts from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. This backbone then undergoes a series of regio-specific oxidation and hydroxylation reactions, catalyzed primarily by CYP450 enzymes, to form the tetra-hydroxylated aglycone, mogrol.

-

Glycosylation: In the final stage, UGT enzymes sequentially add glucose units to the mogrol core. This glycosylation process is critical, as it transforms the bitter-tasting precursors into the intensely sweet mogrosides. During fruit maturation, there is a shift from less glycosylated compounds like Mogroside IIE to the highly glycosylated and sweet Mogroside V and Siamenoside I.

Quantitative Data

The concentration of individual mogrosides in S. grosvenorii fruit varies significantly depending on the cultivar, maturity stage, and processing conditions. Mogroside V is consistently the most prevalent, often accounting for 0.8% to 1.3% of the dried fruit's weight. The total mogroside content is approximately 3.8% of the dried fruit.

Table 1: Content of Major Triterpenoid Glycosides in S. grosvenorii

| Compound | Content Range in Dried Fruit (mg/g) | Relative Sweetness (Sucrose = 1) | Reference(s) |

|---|---|---|---|

| Mogroside V | 5.8 - 12.9 | 250 - 425 | |

| Siamenoside I | Varies; accumulates late in maturity | 465 - 563 | |

| Mogroside IV | Varies | 233 - 392 | |

| Mogroside III | Predominant at 15-45 days post-pollination | - |

| Mogroside IIE | Major component in early maturity | Bitter | |

Experimental Protocols

Extraction and Purification of Mogrosides

The industrial extraction of mogrosides aims to isolate the sweet glycosides from the raw fruit pulp while removing undesirable compounds like off-flavor volatiles and bitter precursors.

Protocol:

-

Fruit Preparation: Fresh or dried Siraitia grosvenorii fruits are washed, and the peel and seeds are removed. The remaining pulp is mechanically crushed or mashed.

-

Hot Water Extraction: The mashed fruit pulp is infused with hot water to create a slurry. This process extracts the water-soluble mogrosides.

-

Initial Filtration & Centrifugation: The slurry is filtered and then centrifuged to remove solid fruit particles, resulting in a primary fruit concentrate or juice.

-

Purification via Adsorption Chromatography: The fruit concentrate is passed through a column packed with a porous adsorbent resin (e.g., macroporous resin). The mogrosides adsorb to the resin, while sugars and other impurities pass through.

-

Elution: The adsorbed mogrosides are washed from the resin using a solvent, typically an aqueous ethanol (B145695) solution.

-

Concentration and Drying: The resulting eluate is concentrated by low-pressure evaporation to remove the solvent. The final concentrate is then pasteurized and spray-dried to produce a powder with a high concentration of mogrosides (often 80% or higher).

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous determination and quantification of various mogrosides in fruit extracts and final products.

Protocol:

-

Sample Preparation: A known weight of the dried fruit powder or extract is dissolved in a suitable solvent (e.g., methanol (B129727) or aqueous acetonitrile). The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: ZORBAX SB-C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-3 min, 20-30% B; 3-8 min, 30-35% B; 8-9 min, 35% B.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of 203 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: Calibration curves are generated using certified reference standards for each mogroside (e.g., Mogroside V, Mogroside IV). The concentration of each mogroside in the sample is determined by comparing its peak area to the corresponding calibration curve. For higher sensitivity and pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.

Pharmacological Activities and Signaling Pathways

Mogrosides from S. grosvenorii have demonstrated a wide array of biological activities, making them valuable for drug development research.

-

Anti-diabetic and Hypoglycemic Effects: Mogrosides can help regulate blood sugar levels. Mogroside IIIE, for instance, alleviates high-glucose-induced inflammation and oxidative stress in podocytes by activating the AMPK-SIRT1 signaling pathway. This suggests a protective role in diabetic complications.

-

Anti-inflammatory Activity: Mogroside V has been shown to exert anti-inflammatory effects by blocking the NF-κB signaling pathway. This inhibition leads to the suppression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Antitumor Effects: Mogroside V can inhibit the proliferation of cancer cells, such as pancreatic cancer cells, by inducing apoptosis and cell cycle arrest. This activity may be mediated through the modulation of the STAT3 signaling pathway.

-

Hepatoprotective and Antioxidant Activities: Mogrosides can protect the liver from damage and reduce oxidative stress by increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase.

Conclusion

The triterpenoid glycosides of Siraitia grosvenorii represent a unique class of natural compounds with significant potential in both the food and pharmaceutical sectors. Their high-intensity sweetness, combined with a lack of calories and a range of beneficial pharmacological activities, makes them a compelling alternative to traditional sweeteners and a source of lead compounds for drug discovery. A thorough understanding of their biosynthesis, quantitative distribution, and mechanisms of action is crucial for optimizing their production and harnessing their full therapeutic potential. Continued research, particularly in clinical settings, will further elucidate their role in human health and disease management.

References

Methodological & Application

Application Note: Quantification of 11-Oxomogroside IV using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As part of the family of mogrosides, which are known for their intense sweetness and potential health benefits, accurate quantification of individual mogrosides like this compound is crucial for quality control of monk fruit extracts, standardization of natural sweeteners, and for pharmacological research. This application note provides a detailed protocol for the quantification of this compound using a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. The concentration of this compound in a sample is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

HPLC vials.

Reagents and Standards

-

This compound certified reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Methanol (HPLC grade, for extraction).

-

Siraitia grosvenorii fruit powder or extract (for sample analysis).

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., acetonitrile/water mixture) to obtain concentrations ranging from approximately 0.05 µg/mL to 20 µg/mL.

Sample Preparation (from Siraitia grosvenorii fruit powder)

-

Accurately weigh about 1.0 g of dried and powdered monk fruit into a centrifuge tube.

-

Add 25 mL of 80% aqueous methanol.

-

Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a 50 mL volumetric flask.

-

Repeat the extraction process on the residue with another 25 mL of 80% aqueous methanol.

-

Combine the supernatants in the volumetric flask and dilute to the mark with 80% aqueous methanol.

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

Based on methods for structurally similar compounds, the following conditions are recommended:

| Parameter | Value |

| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-programmed gradient may be required for optimal separation. A starting point could be a linear gradient from 20% B to 40% B over 20 minutes. |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Detection | UV at 210 nm |

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC method, based on data for the structurally similar 11-Oxomogroside V, which can be used as a benchmark for the validation of the this compound method.[1]

Table 1: Method Validation Parameters for a Similar Mogroside (11-Oxomogroside V)

| Parameter | Result |

| Linear Range (µg) | 0.5985 - 14.9625 |

| Correlation Coefficient (r) | 0.9984 |

| Average Recovery (%) | 102.5 |

| Relative Standard Deviation (RSD, %) | 4.43 (n=6) |

Visualizations

Experimental Workflow

Caption: HPLC quantification workflow for this compound.

Proposed Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other bioactive compounds from Siraitia grosvenorii, such as flavonoids, has indicated potential hepatoprotective effects through the modulation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant responses. The following diagram illustrates a proposed mechanism for investigation.

References

Application Note: Quantitative Analysis of 11-Oxomogroside IV in Botanical Extracts using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for the analysis of this compound in complex botanical matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. As no validated method for this compound is currently published, this application note provides a comprehensive starting point for method development and validation based on the analysis of structurally related mogrosides.

Introduction

This compound is a member of the mogroside family of compounds, which are the primary sweetening components of monk fruit. Beyond their use as natural, non-caloric sweeteners, mogrosides have garnered significant interest for their potential pharmacological activities. Accurate and precise quantification of individual mogrosides like this compound is crucial for the quality control of monk fruit extracts, standardization of commercial products, and for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a proposed LC-MS/MS method for the analysis of this compound.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound from a powdered monk fruit extract.

Materials:

-

Powdered monk fruit extract

-

Methanol (B129727) (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) C18 cartridges

-

0.22 µm syringe filters

Procedure:

-

Accurately weigh 100 mg of the powdered monk fruit extract into a centrifuge tube.

-

Add 10 mL of 80% methanol in water (v/v).

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the mogrosides with 5 mL of 80% methanol.

-

Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 10.0 | 80 |

| 12.0 | 80 |

| 12.1 | 20 |

| 15.0 | 20 |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 3: Proposed Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 1122.3 [M-H]⁻ |

| Product Ion 1 (m/z) | Requires experimental determination |

| Product Ion 2 (m/z) | Requires experimental determination |

| Collision Energy | Requires optimization |

| Dwell Time | 100 ms |

Note: The molecular formula of this compound is C₅₄H₉₀O₂₄, with a molecular weight of 1123.28. The deprotonated molecule [M-H]⁻ would have an m/z of approximately 1122.3. The product ions and collision energy need to be determined by direct infusion of a pure standard of this compound.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound in negative ion mode.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables are examples of how to present calibration curve data and sample quantification results.

Table 4: Hypothetical Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area (n=3) | % RSD |

| 1 | 1523 ± 89 | 5.8 |

| 5 | 7895 ± 312 | 3.9 |

| 10 | 15432 ± 543 | 3.5 |

| 50 | 76543 ± 2310 | 3.0 |

| 100 | 152345 ± 4570 | 3.0 |

| 500 | 754321 ± 15086 | 2.0 |

| 1000 | 1512345 ± 22685 | 1.5 |

| Linearity (r²) | 0.9995 |

Table 5: Hypothetical Quantification of this compound in Monk Fruit Extracts

| Sample ID | Peak Area | Calculated Concentration (ng/mL) | Concentration in Extract (µg/g) |

| Extract A | 45678 | 30.2 | 302 |

| Extract B | 98765 | 65.4 | 654 |

| Extract C | 23456 | 15.5 | 155 |

Discussion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, both containing formic acid, is a common and effective approach for the separation of triterpenoid glycosides. Negative mode ESI is often preferred for mogrosides as they readily form deprotonated molecules.

Method Validation: It is critical to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying this method to sample analysis. Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

This application note presents a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in botanical extracts. The provided experimental procedures and parameters serve as a robust starting point for method development and validation. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, quality control, and drug development.

Application Notes and Protocols for the Extraction and Purification of 11-Oxomogroside IV

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest for its potential biological activities and applications in the food and pharmaceutical industries. This document provides a detailed protocol for the extraction and purification of this compound from its natural source.

I. Extraction and Purification Protocol

This protocol outlines a general and effective method for the isolation and purification of this compound from dried monk fruit.

1. Materials and Equipment:

-

Dried Siraitia grosvenorii (monk fruit)

-

Deionized water

-

Ethanol (reagent grade)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Grinder or mill

-

Heating mantle with stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Macroporous adsorbent resin (e.g., Amberlite XAD series)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Analytical HPLC system

-

Lyophilizer (optional)

2. Experimental Protocol:

2.1. Extraction of Crude Mogrosides:

-

Preparation of Plant Material: Dry the fresh fruit of S. grosvenorii to a constant weight and grind the dried fruit into a fine powder.[2]

-

Hot Water Extraction: Mix the dried monk fruit powder with deionized water at a solid-to-liquid ratio of 1:10 to 1:15 (w/v).[2][3]

-

Heat the mixture to 60-80°C for 2-3 hours with constant stirring.[3]

-

Filter the mixture to separate the aqueous extract from the solid residue. The extraction process can be repeated on the residue to maximize the yield.

-

Combine the aqueous extracts for the subsequent purification steps.

2.2. Initial Purification with Macroporous Resin:

-

Column Preparation: Pre-equilibrate a macroporous resin column by washing it with deionized water.

-

Loading: Pass the crude aqueous extract through the prepared macroporous resin column.

-

Washing: Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.

-

Elution: Elute the mogrosides from the column using a stepwise gradient of 30-70% aqueous ethanol.

-

Concentration: Collect the eluate containing the mogrosides and concentrate it using a rotary evaporator to obtain a crude mogroside extract.

2.3. High-Purity Purification by Preparative HPLC:

-

Sample Preparation: Dissolve the crude mogroside extract in a suitable solvent, such as methanol, and filter it through a 0.45 µm filter before injection.

-

Chromatographic Conditions: Further purify the fractions enriched with this compound using a preparative HPLC system. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.

-

Final Concentration: Concentrate the collected fractions, typically under reduced pressure, to obtain purified this compound. The final product can be lyophilized to yield a dry powder.

II. Data Presentation

Table 1: HPLC Parameters for Analysis of Mogrosides

| Parameter | Value | Reference |

| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile-Water (gradient elution) | |

| Flow Rate | 0.75 mL/min | |

| Detection Wavelength | 210 nm | |

| Column Temperature | 40°C |

Table 2: Example of Mogroside Composition in a Purified Extract

Note: This table presents an example of the composition of a mogroside extract as reported in the literature. The relative amounts of each mogroside, including this compound, can vary depending on the specific extraction and purification methods used.

| Mogroside | Percentage in Extract | Reference |

| Mogroside V | 69.24% | |

| 11-oxo-mogroside V | 10.6% | |

| Siamenoside I | 9.8% | |

| Mogroside IV | 4.54% |

III. Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for 11-Oxomogroside IV as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit).[1][2] As a member of the mogroside family, which are known for their intense sweetness, this compound is a subject of interest in food science and pharmacology. Its potential biological activities, including anti-tumor effects, necessitate its accurate quantification in various matrices.[2] These application notes provide detailed protocols for the use of this compound as an analytical reference standard for its identification and quantification, primarily using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

Proper handling and storage of the this compound reference standard are critical for maintaining its integrity and ensuring accurate analytical results.

| Property | Value | Source |

| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |

| Molecular Weight | 1123.28 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from typical purified natural products |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and pyridine. | |

| Storage | Store at 2-8°C for long-term storage. For stock solutions, aliquot and store at -20°C for up to two weeks. Allow the vial to equilibrate to room temperature for at least one hour before opening. |

Application: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in various samples, including herbal extracts and formulated products.

Recommended HPLC Method

This protocol is based on established methods for the analysis of mogrosides, including 11-oxomogroside V, a closely related compound.

| Parameter | Recommended Condition |

| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) with a gradient program |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 0.75 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Experimental Protocols

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 15 µg/mL.

-

Accurately weigh approximately 100 mg of the powdered herbal extract.

-

Add 50 mL of 70% ethanol and sonicate for 30 minutes.

-

Allow the mixture to cool to room temperature and then centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject each working standard solution in triplicate.

-

Plot a calibration curve of the peak area versus the concentration of this compound.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.998.

System Suitability

Before sample analysis, the HPLC system must meet predefined system suitability criteria to ensure the validity of the results.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Repeatability (RSD of peak area for 6 replicate injections of a standard) | ≤ 2.0% |

| Resolution (between this compound and any adjacent peak) | > 1.5 |

Quantitative Data Summary

The following table summarizes the performance of the described HPLC method for the analysis of 11-oxomogroside V, a closely related compound, which can be expected to be similar for this compound.

| Parameter | Value |

| Linear Range | 0.5985 - 14.9625 µg |

| Correlation Coefficient (r) | 0.9984 |

| Average Recovery | 102.5% |

| RSD of Recovery | 4.43% (n=6) |

| Data adapted from a study on 11-oxomogroside V. |

Visualizations

Experimental Workflow

Caption: General Workflow for Using this compound as a Reference Standard.

Representative Signaling Pathway